molecular formula C5H4N2O2S B2914803 3-Sulfanylpyridazine-4-carboxylic acid CAS No. 1502098-02-3

3-Sulfanylpyridazine-4-carboxylic acid

Cat. No.: B2914803
CAS No.: 1502098-02-3
M. Wt: 156.16
InChI Key: SBTBYVCXHFRSMI-UHFFFAOYSA-N
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Description

3-Sulfanylpyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a sulfanyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylpyridazine-4-carboxylic acid typically involves the introduction of the sulfanyl group and the carboxylic acid group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with a thiol reagent under suitable conditions to introduce the sulfanyl group. The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the introduction of functional groups onto the pyridazine ring. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Sulfanylpyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Sulfanylpyridazine-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The sulfanyl group and carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-4-carboxylic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    3-Sulfanylpyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.

    3-Sulfanylpyrazine-4-carboxylic acid: Contains a pyrazine ring, which may result in different chemical and biological properties.

Uniqueness

3-Sulfanylpyridazine-4-carboxylic acid is unique due to the presence of both the sulfanyl group and the carboxylic acid group on the pyridazine ring

Properties

IUPAC Name

6-sulfanylidene-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-1-2-6-7-4(3)10/h1-2H,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBYVCXHFRSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502098-02-3
Record name 3-sulfanylpyridazine-4-carboxylic acid
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